![molecular formula C18H16FN3OS B5643761 N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide](/img/structure/B5643761.png)
N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide is a compound of interest due to its structural complexity and potential biological activity. This compound is part of a broader class of chemicals that have been explored for various applications, including their potential use in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of compounds related to N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide often involves catalyst- and solvent-free methods, microwave-assisted techniques, or palladium-catalyzed reactions that enhance efficiency and selectivity. For instance, microwave-assisted synthesis has been used to create benzamide derivatives with potential anticancer activities, highlighting the method's effectiveness in producing complex molecules (Tiwari et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and theoretical studies, plays a crucial role in understanding the spatial arrangement of atoms within a molecule. This information is essential for predicting the compound's reactivity and interactions with biological targets. Computational methods, such as density functional theory (DFT) calculations, are often employed to study the prototropy processes and rearrangements critical to synthesizing these compounds (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-22(11-12-2-7-15-16(10-12)21-24-20-15)17(23)18(8-9-18)13-3-5-14(19)6-4-13/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPNVNSVGHTELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NSN=C2C=C1)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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